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Introduction

H-8 dihydrochloride is a synthetic, cell-permeable, and reversible isoquinolinesulfonamide
derivative that functions as a potent inhibitor of several protein kinases.[1][2][3] Its ability to
competitively block the ATP-binding site of these enzymes makes it a valuable tool for
dissecting cellular signaling pathways.[1][2] This technical guide provides an in-depth overview
of the mechanism of action of H-8 dihydrochloride, including its target profile, quantitative
inhibitory data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: ATP-Competitive
Inhibition

H-8 dihydrochloride exerts its inhibitory effects by competing with adenosine triphosphate
(ATP) for binding to the catalytic domain of protein kinases.[1][2] This mode of action is
characteristic of many small-molecule kinase inhibitors. By occupying the ATP-binding pocket,

H-8 prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby
blocking the phosphorylation event and inhibiting the kinase's catalytic activity.
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Mechanism of ATP-competitive inhibition by H-8 dihydrochloride.

Target Profile and Quantitative Data

H-8 dihydrochloride is primarily recognized as a potent inhibitor of cyclic nucleotide-
dependent protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][4]
[5] However, it also exhibits inhibitory activity against other kinases, albeit with lower potency.
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial
metrics for understanding the compound's selectivity and potency.
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Target Kinase Ki (uM) IC50 (pM) Reference
Protein Kinase G
0.48 - [4]1(5]

(PKG)
Protein Kinase A 12 CALE]
(PKA) '
Protein Kinase C 15 (A1)
(PKC)
Myosin Light Chain

. 68 - [1]1(4][5]
Kinase (MLCK)
Cyclin H/Cdk7 - 6.2 [4]
Cyclin C/Cdk8 - 47 [4]

Impact on Cellular Signaling Pathways

The primary mechanism of action of H-8 dihydrochloride, through the inhibition of PKA and
PKG, has significant implications for various cellular signaling pathways. These kinases are
central to pathways regulated by cyclic adenosine monophosphate (cAMP) and cyclic
guanosine monophosphate (cGMP), respectively.

PKA Signaling Pathway

PKA is a key effector of cCAMP signaling. Upon binding of an agonist to a G-protein coupled
receptor (GPCR), adenylyl cyclase is activated, leading to an increase in intracellular cAMP
levels. cCAMP then binds to the regulatory subunits of PKA, causing the release and activation
of the catalytic subunits. Activated PKA proceeds to phosphorylate a multitude of downstream
substrates, regulating processes such as gene expression, metabolism, and cell growth. H-8
dihydrochloride directly inhibits the catalytic activity of PKA, thereby attenuating all
downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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